molecular formula C10H8ClNO B11902272 8-chloro-1-methylquinolin-2(1H)-one

8-chloro-1-methylquinolin-2(1H)-one

Cat. No.: B11902272
M. Wt: 193.63 g/mol
InChI Key: XUNDQZVUORIFKR-UHFFFAOYSA-N
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Description

8-chloro-1-methylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 1st position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1-methylquinolin-2(1H)-one can be achieved through several methods:

    Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For this compound, the starting materials could be 8-chloroaniline and acetaldehyde.

    Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The reaction conditions need to be carefully controlled to avoid over-oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and reaction conditions are fine-tuned to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

8-chloro-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The methyl group at the 1st position can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

    Substitution Reactions: Products include 8-amino-1-methylquinolin-2(1H)-one and 8-thio-1-methylquinolin-2(1H)-one.

    Oxidation Reactions: Products include 1-methylquinolin-2(1H)-one-8-carboxylic acid.

    Reduction Reactions: Products include 1-methyl-1,2-dihydroquinolin-2(1H)-one.

Scientific Research Applications

8-chloro-1-methylquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes and receptors.

    Material Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Biological Studies: It is used as a probe in biological assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 8-chloro-1-methylquinolin-2(1H)-one depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.

    Electronic Applications: In OLEDs, it functions as an electron transport material, facilitating the movement of electrons within the device.

Comparison with Similar Compounds

8-chloro-1-methylquinolin-2(1H)-one can be compared with other quinoline derivatives:

    8-chloroquinoline: Lacks the methyl group at the 1st position, which may affect its reactivity and applications.

    1-methylquinolin-2(1H)-one: Lacks the chlorine atom at the 8th position, which may influence its electronic properties and biological activity.

    8-bromo-1-methylquinolin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-1-methylquinolin-2-one

InChI

InChI=1S/C10H8ClNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3

InChI Key

XUNDQZVUORIFKR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC2=C1C(=CC=C2)Cl

Origin of Product

United States

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